Home > Products > Screening Compounds P99320 > methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate
methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate - 2551117-37-2

methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate

Catalog Number: EVT-2661203
CAS Number: 2551117-37-2
Molecular Formula: C8H11N3O2
Molecular Weight: 181.195
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound characterized by its unique imidazo-pyridazine structure. It has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Source

The compound is cataloged under the Chemical Abstracts Service (CAS) number 1623060-27-4, with a molecular formula of C9H12N2O2 and a molecular weight of approximately 180.2 g/mol . It is primarily used in research laboratories for the synthesis of various derivatives and in studies exploring its biological properties.

Classification

This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse pharmacological activities. It is classified as a heterocyclic building block useful in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate typically involves multi-step processes that may include cyclization reactions and functional group modifications.

Technical Details

  1. Starting Materials: The synthesis often begins with pyridine derivatives or other nitrogen-containing compounds.
  2. Reagents: Common reagents include acetic anhydride or other acetylating agents to facilitate the formation of the imidazo structure.
  3. Conditions: Reactions are usually conducted under controlled temperatures and may require solvents such as dimethylformamide or ethanol.

The detailed reaction pathways can vary significantly based on the specific synthetic route chosen.

Molecular Structure Analysis

Structure

Methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate features a fused ring system that includes both imidazole and pyridine components.

Data

  • Molecular Formula: C9H12N2O2
  • Molecular Weight: 180.2 g/mol
  • CAS Number: 1623060-27-4
  • Structural Representation: The compound's structure can be represented using SMILES notation as CC(=O)N1C=NC2=C(N=C1C(=N2)C(=O)OC)C.
Chemical Reactions Analysis

Reactions

Methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions:

  1. Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions.
  2. Oxidation/Reduction: The compound can be oxidized to form more complex derivatives or reduced to alter functional groups.
  3. Condensation Reactions: These reactions can lead to the formation of larger molecular structures.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., sodium borohydride)
  • Nucleophiles for substitution reactions.
Mechanism of Action

The mechanism of action for methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with biological targets such as enzymes and receptors.

Process and Data

  1. Binding Affinity: The compound may exhibit binding affinity to specific enzymes involved in metabolic pathways.
  2. Biological Impact: It can modulate enzyme activity or receptor signaling pathways, influencing various biological processes.

Research into its specific molecular targets is ongoing.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and light.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant data on melting points and boiling points are often not extensively documented in public databases but can be determined through experimental methods.

Applications

Methyl 5H, 6H, 7H, 8H-imidazo[1,2-b]pyridazine-2-carboxylate has several scientific uses:

  1. Medicinal Chemistry: Serves as a scaffold for developing new drugs targeting various diseases.
  2. Biological Research: Utilized in studies investigating enzyme interactions and metabolic pathways.
  3. Material Science: Potential applications in developing new materials due to its unique chemical properties.
Imidazo[1,2-b]pyridazine as a Privileged Scaffold in Medicinal Chemistry

Historical Evolution of Imidazo[1,2-b]pyridazine-Based Drug Discovery

The imidazo[1,2-b]pyridazine scaffold was first synthesized in the early 1960s through condensation reactions between 3-aminopyridazines and α-halo carbonyl compounds [2]. This nitrogen-containing bicyclic framework remained primarily a chemical curiosity until the late 20th century, when medicinal chemists recognized its potential as a bioisostere for purines and other nitrogen-rich heterocycles. Early biological assessments in 1964 revealed promising central nervous system activities, including analgesic, sedative, and antispasmodic effects in preclinical models [2] [3]. These findings established the foundational bioactivity potential of the core structure but did not immediately translate into clinical candidates.

The scaffold gained significant pharmaceutical validation in 2012 with the U.S. Food and Drug Administration approval of ponatinib, an imidazo[1,2-b]pyridazine-containing tyrosine kinase inhibitor for treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia [2] [3]. This breakthrough catalyzed intense exploration of the scaffold across diverse therapeutic areas. Subsequent clinical advancement of gandotinib (developed by Eli Lilly) to Phase II trials for myeloproliferative disorders further cemented the scaffold's drug discovery relevance [2]. The evolution of synthetic methodologies—including electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions—has enabled comprehensive exploration of this pharmacophore over six decades [2].

Table 1: Key Milestones in Imidazo[1,2-b]pyridazine Drug Discovery

YearDevelopmentSignificance
1960sInitial synthesis by Yoneda and coworkersEstablished core synthetic accessibility
1964First CNS activity report (Nitta, Yoneda, Otaka)Demonstrated analgesic/sedative potential in preclinical models
2012FDA approval of ponatinibValidated scaffold in oncology (BCR-ABL inhibitor)
2020sGandotinib Phase II trialsAdvanced JAK2 inhibitor for myeloproliferative disorders
2024DYRK kinase inhibitors developmentEmerging applications in neurology and metabolic disorders [8]

Structural Features Enabling Bioactivity in Heterocyclic Systems

The imidazo[1,2-b]pyridazine nucleus is a 9-membered [5,6]-fused bicyclic system featuring bridgehead nitrogen atoms that confer distinctive electronic and molecular recognition properties. Its pyridazine component possesses an elevated dipole moment (approximately 3.94 D) compared to isosteric pyrimidine (2.42 D) or pyrazine (0.87 D) rings, enabling stronger electrostatic interactions with biological targets [2]. This enhanced polarity facilitates binding to kinase ATP pockets and other therapeutic targets where charge complementarity is critical for high-affinity interactions. The sp²-hybridized nitrogen (N-4 position) in the pyridazine ring serves as an essential hydrogen bond acceptor, while adjacent carbon atoms provide sites for strategic functionalization to modulate pharmacodynamic and pharmacokinetic properties [2] [4].

The physicochemical advantages of methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate specifically include:

  • Molecular formula: C₈H₁₁N₃O₂ (MW: 181.195 g/mol)
  • Hydrogen bonding capacity: Two hydrogen bond acceptors (carbonyl oxygen, pyridazine nitrogen) and one hydrogen bond donor (NH group in reduced rings)
  • Solubility profile: Demonstrated solubility in polar organic solvents (ethanol, DMSO) but limited aqueous solubility
  • Crystallinity: The pyridazine component promotes crystalline solid formation, enhancing pharmaceutical processability [2]

The tetrahydropyridazine moiety in methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate (SMILES: COC(=O)C1=CN2C(=N1)CCCN2) introduces partial saturation that reduces planarity compared to fully aromatic analogs. This modification enhances metabolic stability while maintaining target engagement capabilities through the conserved imidazole-carboxylate pharmacophore [6]. The ester functionality at position 2 serves as a versatile synthetic handle for bioisosteric replacement or hydrolysis to carboxylic acid derivatives, enabling optimization of target selectivity and ADMET properties during lead development .

Role of Substituent Positioning in Pharmacophore Optimization

Position-specific modification of the imidazo[1,2-b]pyridazine scaffold profoundly influences biological activity, target selectivity, and physicochemical properties. The methyl carboxylate group at position 2 (as in methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate) serves as a critical hydrogen bond acceptor domain that mimics the ATP ribose pocket interactions in kinase targets [4]. This substituent establishes key molecular contacts with hinge regions in enzymes such as IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), where early lead compounds demonstrated IC₅₀ values in the nanomolar range following optimization [4].

Table 2: Position-Dependent Structure-Activity Relationships in Imidazo[1,2-b]pyridazine Derivatives

PositionFunctionalization ImpactTherapeutic Application Example
C-2Carboxylate esters enable cellular penetration; hydrolyzed acids improve target affinityIKKβ inhibitors [4]
C-3Halogen or aryl substitutions enhance kinase selectivityDYRK1A inhibitors (neurodegenerative disorders) [8]
C-6Hydrophobic groups improve potency against JAK2Gandotinib analogs (myeloproliferative disorders)
C-8Electron-donating groups modulate electron density of N-4Thymic enhancers (anxiolytic activity) [2]

Position 3 modifications significantly influence kinase selectivity profiles. Research on DYRK (dual-specificity tyrosine-regulated kinase) inhibitors demonstrated that 3-aryl substitutions achieved >100-fold selectivity against clinically relevant off-target kinases [8]. Position 6 substitutions accommodate hydrophobic pockets in targets like JAK2 (Janus kinase 2), where bulky aromatic groups dramatically enhance inhibitory potency [2]. Interestingly, position 8 substitutions in the reduced ring system of methyl 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate affect ring conformation and electron distribution at N-4, thereby modulating GABAergic activity in central nervous system targets [2].

Rational optimization relies on advanced structural biology techniques, as evidenced by X-ray crystallography studies of imidazo[1,2-b]pyridazine inhibitors bound to DYRK1A. These analyses revealed how position 3 substituents project into hydrophobic subpockets while the position 2 carboxylate maintains hydrogen bonding with catalytic lysine residues [8]. This structural insight enables computational design of derivatives with improved target selectivity and reduced potential for off-target effects, particularly against structurally related CLK (CDC2-like kinase) family members [8].

Properties

CAS Number

2551117-37-2

Product Name

methyl5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylate

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate

Molecular Formula

C8H11N3O2

Molecular Weight

181.195

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-11-7(10-6)3-2-4-9-11/h5,9H,2-4H2,1H3

InChI Key

OZEXRBDLZYEMJK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN2C(=N1)CCCN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.